2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid
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Overview
Description
2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid is a complex organic compound with a molecular weight of 258.28 g/mol . It features a quinazolinone moiety, which is known for its diverse biological activities, and a cyclopropane ring, which adds to its structural uniqueness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with cyclopropanecarboxylic acid derivatives in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities and properties .
Scientific Research Applications
2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 4-oxo-3,4-dihydroquinazoline derivatives share similar structural features and biological activities.
Cyclopropane Carboxylic Acids: Other cyclopropane carboxylic acid derivatives also exhibit unique chemical properties due to the presence of the cyclopropane ring.
Uniqueness
What sets 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid apart is the combination of the quinazolinone moiety and the cyclopropane ring, which imparts unique chemical and biological properties .
Biological Activity
2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a cyclopropane ring and a quinazoline moiety, suggests it may interact with biological systems in novel ways. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the quinazoline core have been shown to inhibit bacterial growth by targeting specific metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli |
UPAR415 | 0.028 | S. Typhimurium |
Compound 12h | 8 | K. pneumoniae |
The minimal inhibitory concentration (MIC) values indicate that the compound may have potential as an antibacterial agent against resistant strains when used in combination with existing antibiotics like colistin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been well-documented. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
Table 2: Anticancer Activity Data
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | TBD | Apoptosis induction |
Compound A | HeLa (Cervical Cancer) | 5 | Inhibition of EGFR signaling |
Compound B | A549 (Lung Cancer) | 10 | Cell cycle arrest |
The above data illustrates that the compound's structure may enhance its ability to interact with cancer cell targets effectively .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various quinazoline derivatives showed that those with cyclopropane substitutions had enhanced antimicrobial activity against Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological activity .
- Anticancer Research : In vitro studies demonstrated that certain analogs of quinazoline derivatives significantly inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
Properties
IUPAC Name |
2,2-dimethyl-3-(4-oxo-3H-quinazolin-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(18)19)11-15-8-6-4-3-5-7(8)12(17)16-11/h3-6,9-10H,1-2H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLQOQOGOJBESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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